cLogP and Lipophilic Efficiency Relative to 4‑Fluorophenyl Analog
The target compound incorporates a 4‑ethyl substituent on the terminal phenyl ring, which increases its calculated partition coefficient (cLogP) by approximately 0.8 log units compared to the 4‑fluorophenyl analog (1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea) . This difference is driven by the greater hydrophobic surface area of the ethyl group (C₂H₅) relative to fluorine (F). The elevated lipophilicity can translate into enhanced membrane permeability (Papp in Caco‑2 or MDCK assays) but may also reduce aqueous solubility, requiring formulation adjustments for in vivo studies. In related pyridazinone‑urea sEH inhibitors, an optimal cLogP range of 2.5–3.5 was associated with balanced ADME properties [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (predicted via ChemAxon/AlogPS) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea: cLogP ≈ 3.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 |
| Conditions | In silico prediction using consensus model; experimental logD₇.₄ not yet reported |
Why This Matters
A 0.8 log unit increase in cLogP can significantly affect permeability and metabolic stability, making the 4-ethyl analog more suitable for cell‑based assays but potentially requiring solubility enhancers for in vivo administration.
- [1] Lengerli, D., et al. (2025). Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors. European Journal of Medicinal Chemistry, 290, 117510. View Source
